![molecular formula C₂₂H₂₄N₂O₈·HCl B560013 Tetracycline hydrochloride CAS No. 64-75-5](/img/structure/B560013.png)
Tetracycline hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Tetracycline Hydrochloride is C22H24N2O8.HCl . The molecular weight is 480.9 g/mol .Chemical Reactions Analysis
Tetracycline hydrochloride undergoes various chemical reactions. For instance, it has been found that it mainly undergoes hydroxylation, demethylation and ring opening reactions to form small molecules, and finally mineralized .Physical And Chemical Properties Analysis
Tetracycline hydrochloride is a yellow, odorless, crystalline powder . It is stable in air but exposure to strong sunlight causes it to darken . Its potency is affected in solutions of pH below 2 and is rapidly destroyed by alkali hydroxide solutions .Scientific Research Applications
Photocatalytic Degradation in Wastewater Treatment
Tetracycline hydrochloride (TCH) has been utilized in advanced photocatalytic processes for the degradation of contaminants in wastewater. Studies have shown that nano-lanthanum hydroxide modified carbon nitride can degrade TCH under visible light, achieving a degradation efficiency of 90.1%. This process not only degrades TCH but also significantly reduces the toxicity of the degradation products, making it a promising application in water and wastewater engineering .
Antibiotic Pollution Remediation
The environmental impact of antibiotic pollution is a growing concern. TCH is actively being researched for its degradation using various photocatalysts. For instance, Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 composites have shown high reactivity in the degradation of TCH, with degradation rates nearing 92% and 79%, respectively. These materials offer new avenues for the removal of antibiotics from aqueous environments .
Biomedical Research
In biomedical research, TCH is used to study its effects on cell cultures. It’s applied in various concentrations to observe its influence on cell survival rate, colony-forming efficiency, cell migration test, and proliferation ability test. This helps in understanding the cellular mechanisms and potential therapeutic applications of TCH .
Adsorption Studies
TCH is also used in adsorption studies to understand its interaction with different adsorbents. For example, HCl-modified zeolite has been shown to have a higher adsorption capacity for TCH compared to natural zeolite. Such studies are crucial for developing effective methods for TCH removal from water sources .
Safety And Hazards
Tetracycline hydrochloride should not be taken by children younger than 8 years old . Using tetracycline during pregnancy could harm the unborn baby or cause permanent tooth discoloration later in the baby’s life . Expired tetracycline can cause a dangerous syndrome resulting in damage to the kidneys .
properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHPQHVWDULOY-FMZCEJRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8.HCl, C22H25ClN2O8 | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-54-8 (Parent) | |
Record name | Tetracycline hydrochloride [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID6021321 | |
Record name | Tetracycline hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
480.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992) | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
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Product Name |
Tetracycline hydrochloride | |
CAS RN |
64-75-5 | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetracycline hydrochloride [USP:JAN] | |
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Record name | TETRACYCLINE HYDROCHLORIDE | |
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Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aS,6S,12aS)- | |
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Record name | Tetracycline hydrochloride | |
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Record name | Tetracycline hydrochloride | |
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Record name | TETRACYCLINE HYDROCHLORIDE | |
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Melting Point |
417 °F (decomposes) (NTP, 1992) | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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